L-Azidohomoalanine hydrochloride

BONCAT Bacterial Toxicity Metabolic Labeling

L-Azidohomoalanine HCl (AHA) is a minimally invasive methionine surrogate for BONCAT and click chemistry. With a toxicity threshold >25,000-fold higher than alternatives like HPG, it ensures robust metabolic labeling without confounding cellular stress. Ideal for bacterial proteomics, 2D-IR vibrational probes, and non-radioactive nascent protein detection. High solubility (100mM) and ≥98% purity.

Molecular Formula C4H9ClN4O2
Molecular Weight 180.59 g/mol
CAS No. 942518-29-8
Cat. No. B613060
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Azidohomoalanine hydrochloride
CAS942518-29-8
Synonyms(S)-2-Amino-4-azidobutanoicacidhydrochloride; 942518-29-8; C4H8N4O2.HCl; 4414AH; BK-0717; AK186173; A-8178; Ng-Azido-L-2,4-diaminobutyricacidhydrochloride
Molecular FormulaC4H9ClN4O2
Molecular Weight180.59 g/mol
Structural Identifiers
SMILESC(CN=[N+]=[N-])C(C(=O)O)N.Cl
InChIInChI=1S/C4H8N4O2.ClH/c5-3(4(9)10)1-2-7-8-6;/h3H,1-2,5H2,(H,9,10);1H/t3-;/m0./s1
InChIKeyMHHYJRIDKLZZEO-DFWYDOINSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-Azidohomoalanine Hydrochloride (CAS 942518-29-8): Baseline Specifications and Procurement Profile for the Methionine Analog AHA


(2S)-2-Amino-4-azidobutanoic acid hydrochloride, commonly referred to as L-Azidohomoalanine hydrochloride (AHA·HCl), is a synthetic, non-canonical amino acid and methionine surrogate. With a molecular weight of 180.59 g/mol and the formula C₄H₉ClN₄O₂, it is characterized by the replacement of the thioether group of methionine with an azide (-N₃) moiety . This hydrochloride salt form ensures high solubility (up to 100 mM in water) and stability for a wide range of bioorthogonal chemistry applications . It is supplied as a solid with a melting point of 139 °C and an optical rotation of 26-29° (c=1 in H₂O), confirming the defined stereochemistry critical for biological recognition .

Why Generic Substitution of L-Azidohomoalanine Hydrochloride (CAS 942518-29-8) Fails: The Critical Role of Azide Position and Chain Length in Bioorthogonal Applications


The critical function of L-Azidohomoalanine hydrochloride (AHA) lies in its ability to serve as a highly efficient methionine surrogate for metabolic protein labeling while maintaining a minimally invasive profile. Substitution with other commercially available azido amino acids (e.g., azidoalanine or azidonorvaline) or alkyne-bearing analogs (e.g., homopropargylglycine, HPG) is not straightforward. As demonstrated in peer-reviewed studies, these analogs exhibit vastly different incorporation efficiencies, variable degrees of cytotoxicity, and divergent impacts on host metabolism [1][2]. For instance, while HPG may offer superior labeling in specific plant systems, it induces acute toxicity and inhibits bacterial growth at concentrations orders of magnitude lower than AHA [2]. Furthermore, the chain length of azido analogs directly correlates with recognition by the methionyl-tRNA synthetase (MetRS), with shorter or longer variants showing negligible or suboptimal incorporation [3]. Therefore, the choice of AHA is a deliberate, data-driven decision to balance bioorthogonal reactivity with biological compatibility, not an arbitrary selection of an azide-bearing compound.

Product-Specific Quantitative Evidence Guide for L-Azidohomoalanine Hydrochloride (AHA, CAS 942518-29-8): Comparative Data Against Key Analogs


Comparative Viability and Growth Inhibition in E. coli: AHA vs. Homopropargylglycine (HPG)

In a direct head-to-head study assessing the differential toxicity of bioorthogonal non-canonical amino acids in Escherichia coli, L-azidohomoalanine (AHA) demonstrated a significantly higher tolerance threshold compared to the common alternative, L-homopropargylglycine (HPG). AHA permitted bacterial growth at concentrations up to 9 mM, whereas HPG exposure resulted in complete growth inhibition in the range of 5.6–90 μM and significantly reduced growth rates at concentrations as low as >0.35 μM [1].

BONCAT Bacterial Toxicity Metabolic Labeling

Cell Surface Labeling Efficiency: AHA vs. Azidoalanine and Azidonorvaline in E. coli

Using an optimized protocol for copper-catalyzed triazole formation on the bacterial cell surface, azidohomoalanine (AHA) showed a ca. 10-fold increase in labeling extent compared to previous observations. This enhanced catalytic activity enabled the detection of the methionine analogs azidoalanine and azidonorvaline in cell surface proteins. Notably, azidoalanine was previously believed to be silent with regard to the cellular protein synthesis machinery [1].

Click Chemistry Bacterial Surface Proteins Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Protein Stability and Ligand Binding Perturbation: AHA vs. Unmodified PDZ2 Domain

When assessing the invasiveness of AHA as a vibrational probe for protein structure, studies on a mutated PDZ2 domain revealed minimal perturbation to protein stability and binding affinity. Circular dichroism and isothermal titration calorimetry measurements confirmed that the mutation had a negligible impact on these parameters [1]. Furthermore, 2D-IR spectroscopy demonstrated that AHA could report on subtle changes in electrostatic environment upon ligand binding, evidenced by small (1-3 cm⁻¹) but clearly measurable red shifts in the azido vibrational frequency [1].

Infrared Probes Protein-Ligand Interactions 2D-IR Spectroscopy

Protein Synthesis Labeling Efficiency: AHA vs. Homopropargylglycine (HPG) in Arabidopsis

In a study comparing the efficiency of BONCAT tagging in Arabidopsis thaliana, homopropargylglycine (HPG) was found to tag a better sample of nascent plant proteins than azidohomoalanine (AHA). The authors attributed this to AHA's induction of methionine metabolism and its greater inhibition of cell growth rate relative to HPG, which likely limits AHA incorporation at methionine sites in this plant model [1].

Plant Proteomics BONCAT Nascent Protein Tagging

Best Research and Industrial Application Scenarios for L-Azidohomoalanine Hydrochloride (AHA, CAS 942518-29-8)


Bioorthogonal Metabolic Labeling in Bacterial Systems (BONCAT)

AHA is ideally suited for Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT) in Escherichia coli and other bacterial models. As detailed in Section 3, AHA permits growth at concentrations up to 9 mM, a tolerance threshold over 25,000-fold higher than the alternative HPG [1]. This allows for robust metabolic incorporation into nascent proteins for downstream click chemistry conjugation with alkyne-bearing fluorophores or affinity tags (e.g., biotin), without the confounding variable of acute toxicity [2].

Sensitive Detection of Cell Surface Proteins via CuAAC

For researchers investigating bacterial cell surface proteomes, AHA is the preferred reagent. The optimized copper-catalyzed azide-alkyne cycloaddition (CuAAC) protocol using AHA yields a 10-fold increase in labeling efficiency compared to other methods, enabling the detection of other methionine analogs like azidoalanine that were previously invisible to the translational machinery [1]. This application is critical for studying host-pathogen interactions and surface antigen presentation.

Minimally Invasive Biophysical Probing of Protein-Ligand Interactions

AHA is a superior choice for site-specific incorporation as a vibrational probe in proteins for advanced biophysical techniques like 2D-IR spectroscopy. Its minimally invasive nature is quantitatively supported by data showing negligible perturbation to protein stability and binding affinity (via CD and ITC), while still producing a measurable 1-3 cm⁻¹ shift in its azido stretch frequency upon ligand binding [1]. This makes it an invaluable tool for studying subtle conformational dynamics and electrostatic changes in proteins.

A Non-Radioactive Alternative for Tracking Nascent Protein Synthesis

In eukaryotic cell culture models, AHA serves as a fast, sensitive, and non-toxic alternative to traditional radioactive labeling with 35S-methionine for detecting de novo protein synthesis [1]. As demonstrated in flow cytometric assays, AHA can be metabolically incorporated into newly synthesized proteins, which can then be fluorescently labeled via click chemistry for quantification and analysis, eliminating the safety and disposal concerns associated with radioisotopes [2].

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